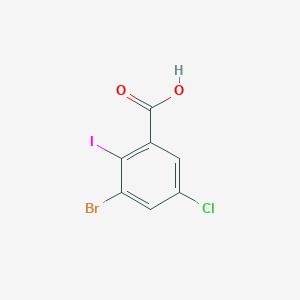

3-Bromo-5-chloro-2-iodobenzoic acid

Description

3-Bromo-5-chloro-2-iodobenzoic acid (CAS: 213771-13-2) is a halogen-substituted benzoic acid derivative with the molecular formula C₇H₃BrClIO₂ and a molecular weight of 361.357 g/mol . Its structure features bromine (Br), chlorine (Cl), and iodine (I) substituents at the 3-, 5-, and 2-positions of the aromatic ring, respectively, with a carboxylic acid group at the 1-position. This compound is commercially available with a purity of ≥95% and is marketed for research and industrial applications, particularly in pharmaceutical and agrochemical synthesis .

The presence of three distinct halogens confers unique electronic and steric properties, making it a versatile intermediate in cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira reactions) and a precursor for thromboxane receptor antagonists . Its light-sensitive nature necessitates storage away from oxidizing agents and exposure to light .

Properties

IUPAC Name |

3-bromo-5-chloro-2-iodobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClIO2/c8-5-2-3(9)1-4(6(5)10)7(11)12/h1-2H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWICXKZMFLDUBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)I)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-chloro-2-iodobenzoic acid typically involves the halogenation of benzoic acid derivatives. One common method includes the sequential introduction of bromine, chlorine, and iodine atoms to the benzene ring through electrophilic aromatic substitution reactions. The reaction conditions often involve the use of halogenating agents such as bromine, chlorine gas, and iodine monochloride in the presence of catalysts like iron or aluminum chloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-chloro-2-iodobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding benzoic acid derivatives or reduction to remove halogen atoms.

Coupling Reactions: It can participate in coupling reactions such as Heck, Sonogashira, and Suzuki coupling to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium hydroxide, potassium tert-butoxide, and organolithium compounds are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride and hydrogen gas in the presence of palladium catalysts.

Major Products Formed

Substitution: Formation of various substituted benzoic acids.

Oxidation: Formation of carboxylic acids and quinones.

Reduction: Formation of dehalogenated benzoic acids.

Scientific Research Applications

Synthetic Routes

The synthesis of 3-Bromo-5-chloro-2-iodobenzoic acid typically involves halogenation processes, primarily through electrophilic aromatic substitution reactions. Common methods include:

- Sequential Halogenation: Introduction of bromine, chlorine, and iodine using halogenating agents like bromine and iodine monochloride.

- Catalysts: Iron or aluminum chloride is often used to facilitate the reactions.

Chemistry

This compound serves as a vital building block in organic synthesis. It is utilized in the preparation of complex molecules through various chemical reactions:

- Substitution Reactions: The halogen atoms can be replaced with other functional groups.

- Coupling Reactions: It participates in reactions such as Heck, Sonogashira, and Suzuki coupling.

| Reaction Type | Common Reagents | Major Products Formed |

|---|---|---|

| Substitution | Sodium hydroxide, organolithium compounds | Various substituted benzoic acids |

| Oxidation | Potassium permanganate, chromium trioxide | Carboxylic acids and quinones |

| Reduction | Lithium aluminum hydride | Dehalogenated benzoic acids |

Biology

In biological research, this compound has been investigated for its role in enzyme inhibition and protein-ligand interactions. The presence of multiple halogens enhances its binding affinity to biological targets, making it useful for:

- Studying Enzyme Mechanisms: It aids in understanding how enzymes interact with substrates.

- Drug Development: Its structural properties allow it to serve as a precursor for pharmaceutical compounds.

Medicine

The potential medicinal applications of this compound include:

- Antimicrobial Activity: Research indicates that halogenated benzoic acids can exhibit antibacterial properties.

- Drug Design: Its unique structure allows for modifications that can lead to the development of new therapeutic agents.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for:

- Manufacturing Processes: Utilized in creating dyes and pigments due to its stability and reactivity.

- Chemical Synthesis: Acts as an intermediate in producing other valuable compounds.

Case Studies

- Enzyme Inhibition Study : A study demonstrated that this compound effectively inhibited a specific enzyme involved in bacterial metabolism, showcasing its potential as an antimicrobial agent.

- Synthesis of Novel Compounds : Researchers utilized this compound as a precursor to synthesize novel derivatives with enhanced biological activity, highlighting its versatility in drug development.

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloro-2-iodobenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms enhance the compound’s ability to form strong interactions with biological molecules, influencing various biochemical pathways. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding .

Comparison with Similar Compounds

Key Observations:

- Halogen Diversity : The trifunctional halogenation (Br, Cl, I) in the target compound enhances steric bulk and electronic complexity compared to dihalogenated analogs (e.g., 5-bromo-2-chlorobenzoic acid) .

- Molecular Weight : The iodine atom significantly increases molecular weight (361.36 vs. 235.45 for 5-bromo-2-chlorobenzoic acid), impacting solubility and reactivity .

- Reactivity : Iodine’s polarizability facilitates cross-coupling reactions, as seen in its use for thromboxane antagonist synthesis, whereas bromine/chlorine analogs are more common in simpler coupling reactions .

Reactivity in Cross-Coupling Reactions

- This compound : The iodine at the ortho position enhances reactivity in regioselective Heck couplings due to its labile C–I bond, enabling efficient synthesis of biaryl structures .

- 5-Bromo-2-iodobenzoic acid : Lacks chlorine but shares iodine’s reactivity, often used in Suzuki-Miyaura couplings for heterocycle synthesis .

- 5-Bromo-2-chlorobenzoic acid : The absence of iodine limits its utility in high-yield cross-couplings but makes it suitable for nucleophilic aromatic substitution reactions .

Pharmaceutical Relevance

- The target compound’s iodine and bromine substituents are critical for binding to thromboxane receptors, whereas 5-bromo-2-chlorobenzoic acid is more commonly employed in herbicide intermediates (e.g., triclopyr derivatives) .

- Fluorinated analogs (e.g., 2-bromo-5-fluorobenzoic acid) exhibit enhanced metabolic stability in agrochemicals due to fluorine’s electronegativity .

Biological Activity

3-Bromo-5-chloro-2-iodobenzoic acid is a halogenated benzoic acid derivative that has garnered interest in various fields of biological research due to its potential antimicrobial, anticancer, and cytotoxic properties. This article presents a comprehensive review of its biological activities, supported by data tables and relevant case studies.

This compound is characterized by the presence of bromine, chlorine, and iodine substituents on the benzene ring. This unique combination of halogens contributes to its biological activity by influencing its interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains.

Minimum Inhibitory Concentrations (MICs) :

- The compound has shown strong antibacterial effects with MIC values ranging from 1.95 to 7.81 µg/mL against Gram-positive bacteria such as Staphylococcus epidermidis and Bacillus subtilis .

- The Minimum Bactericidal Concentration (MBC) values ranged from 3.91 to 62.5 µg/mL , indicating a bactericidal effect as the MBC/MIC ratio was between 1 and 4 .

Table 1: Antimicrobial Activity Data

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus epidermidis | 1.95 | 3.91 |

| Bacillus subtilis | 7.81 | 15.62 |

| Micrococcus luteus | 3.91 | 7.81 |

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines, including HeLa cells.

Findings :

- At concentrations of 50 µM and 75 µM , the compound caused approximately 37% to 50% cytotoxicity in HeLa cells after a 48-hour incubation period .

- Other studies reported that at lower concentrations (25 µM), it exhibited an antagonistic effect, increasing cell viability by over 100% , suggesting potential applications in cancer therapy .

Table 2: Cytotoxicity Data on HeLa Cells

| Concentration (µM) | Cytotoxicity (%) |

|---|---|

| 25 | - |

| 50 | 37 |

| 75 | 50 |

Study on Antiproliferative Effects

A study highlighted the antiproliferative activity of halogenated benzoic acids, including derivatives of this compound, against human breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that these compounds significantly inhibited cell proliferation at specific concentrations, showcasing their potential as anticancer agents .

Evaluation of Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of various substituted benzoic acids against common pathogens. The study found that the presence of halogen substituents enhanced the antimicrobial activity, particularly against Gram-positive bacteria, where compounds similar to this compound displayed superior performance compared to their non-halogenated counterparts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.